

Application Notes and Protocols: LAS38096 for Mitochondrial Staining in Fluorescence Microscopy

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Compound of Interest

Compound Name: LAS38096

Cat. No.: B7969998

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For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS38096 is a novel red-fluorescent dye designed for the selective labeling of mitochondria in living cells. This cell-permeant probe contains a mildly thiol-reactive chloromethyl moiety that facilitates its accumulation and retention within the mitochondria.^{[1][2]} The sequestration of **LAS38096** within mitochondria is dependent on the mitochondrial membrane potential.^{[3][4][5]} Once accumulated, the dye can be retained even after cell fixation with aldehydes, making it a versatile tool for a wide range of fluorescence microscopy applications, including co-localization studies with other fluorescent probes. Its bright red fluorescence is well-resolved from green fluorescent probes, making it ideal for multicolor imaging experiments.

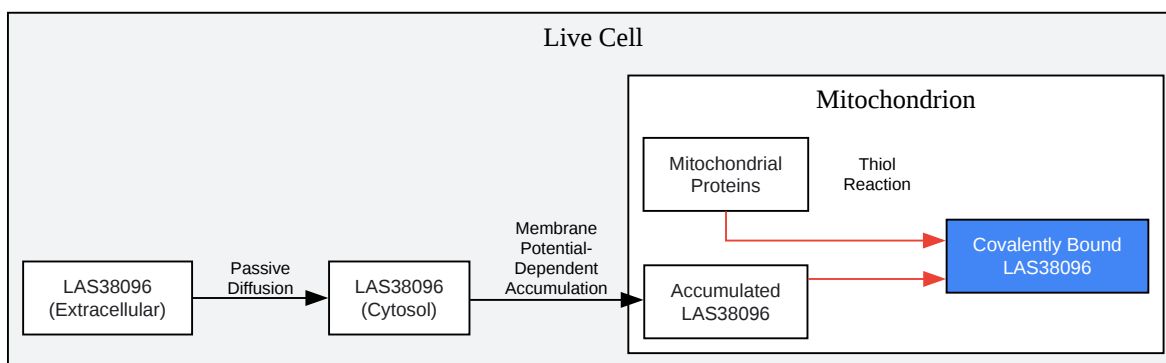
Spectral Properties and Specifications

The fluorescence characteristics of **LAS38096** make it compatible with common filter sets and laser lines used in fluorescence microscopy.

Property	Value	Reference
Excitation Maximum (Ex)	578-579 nm	
Emission Maximum (Em)	599 nm	
Recommended Excitation Laser	561 nm	
Quantum Yield	0.91	
Molecular Weight	531.52 g/mol	N/A
Form	Lyophilized Solid	
Solubility	DMSO	

Mechanism of Action

LAS38096 passively diffuses across the plasma membrane of live cells and accumulates in active mitochondria due to their negative membrane potential. The dye contains a chloromethyl group that reacts with thiols on proteins within the mitochondrial matrix, forming a covalent bond. This covalent linkage ensures that the probe is well-retained, even after cell fixation and permeabilization procedures.



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Mechanism of **LAS38096** mitochondrial staining.

Applications in Fluorescence Microscopy

LAS38096 is a valuable tool for various applications in cell biology and drug development, including:

- **Visualization of Mitochondrial Morphology and Dynamics:** The high specificity and retention of **LAS38096** allow for detailed imaging of mitochondrial networks and their dynamic changes in response to various stimuli.
- **Assessment of Mitochondrial Health:** Since the accumulation of **LAS38096** is dependent on the mitochondrial membrane potential, it can be used as an indicator of mitochondrial health and cell viability.
- **Multicolor Imaging:** The red fluorescence of **LAS38096** is spectrally distinct from common green and blue fluorescent probes, enabling multicolor labeling experiments to study the co-localization of mitochondria with other organelles or proteins.
- **High-Content Screening (HCS):** The robust staining and retention properties of **LAS38096** make it suitable for automated imaging and analysis in HCS platforms for drug discovery and toxicology studies.
- **Flow Cytometry:** **LAS38096** can be used to label mitochondria in live cells for analysis by flow cytometry.

Experimental Protocols

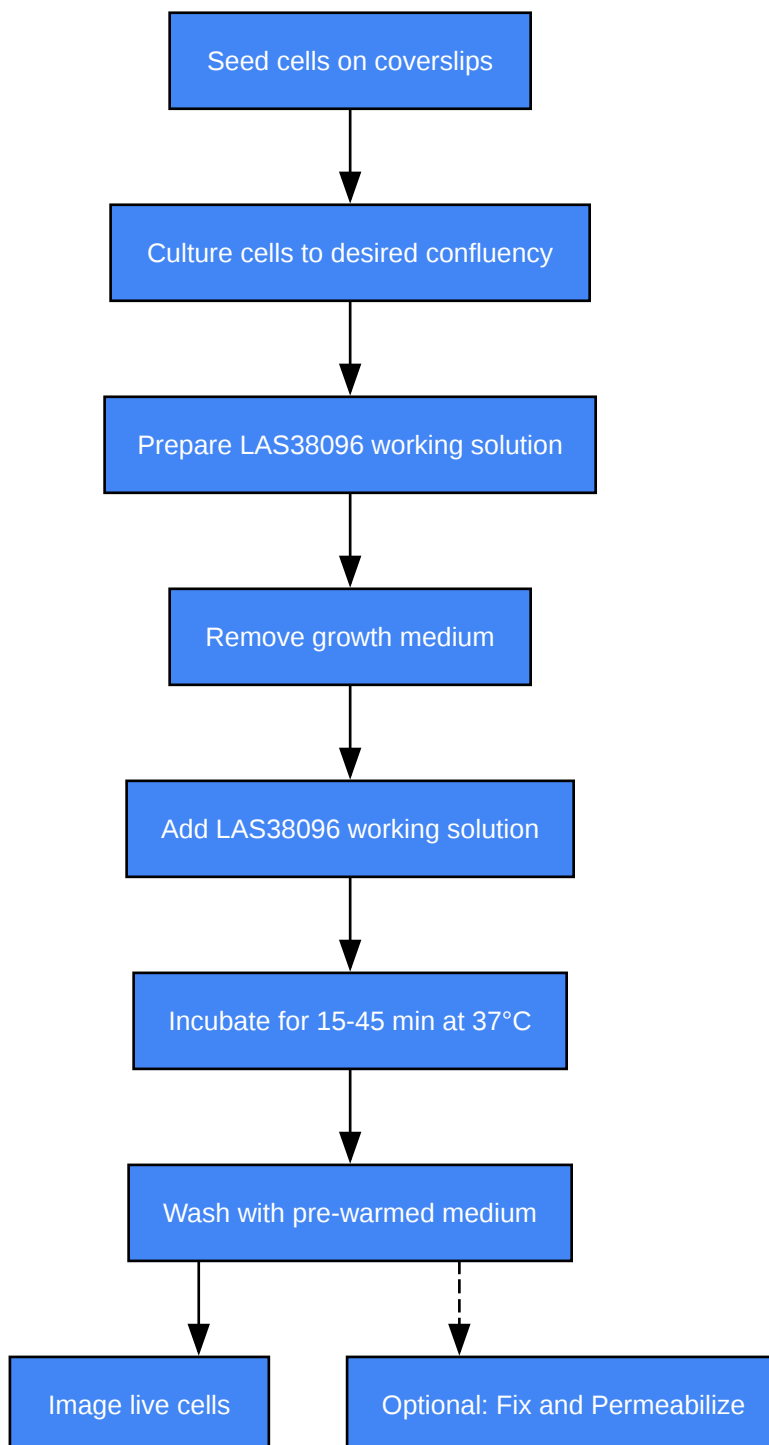
Reagent Preparation

1. **LAS38096** Stock Solution (1 mM): To prepare a 1 mM stock solution, reconstitute the lyophilized solid (50 µg) in 94.1 µl of high-quality anhydrous DMSO.

- **Storage:** Store the lyophilized solid at -20°C, desiccated and protected from light. The reconstituted DMSO stock solution can be stored at -20°C, protected from light, for up to two weeks. Avoid repeated freeze-thaw cycles.

2. **LAS38096** Working Solution: Dilute the 1 mM stock solution directly into pre-warmed (37°C) growth medium to the desired final concentration. The optimal concentration can vary by cell type and application but typically ranges from 25 nM to 500 nM. For initial experiments, a concentration of 100-200 nM is recommended.

Staining Protocol for Live Adherent Cells



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Workflow for staining adherent cells with **LAS38096**.

- Cell Seeding: Seed cells on glass coverslips or in imaging-compatible plates and culture until they reach the desired confluency.
- Preparation of Staining Solution: Prepare the **LAS38096** working solution in pre-warmed (37°C) growth medium at the desired concentration (e.g., 100 nM).
- Staining: Remove the culture medium from the cells and replace it with the **LAS38096** working solution.
- Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type.
- Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed, fresh growth medium or phosphate-buffered saline (PBS).
- Imaging: Mount the coverslips on a slide with fresh medium or PBS and proceed with fluorescence imaging.

Fixation and Permeabilization (Optional)

LAS38096 is well-retained after fixation with formaldehyde. This allows for subsequent immunocytochemistry or other labeling techniques.

- Fixation: After staining and washing, fix the cells with 3.7% formaldehyde in complete growth medium for 15 minutes at 37°C. Alternatively, fix with ice-cold methanol for 15 minutes at -20°C.
- Washing: Rinse the cells three times with PBS for 5 minutes each.
- Permeabilization (for subsequent antibody staining): Incubate the fixed cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
- Washing: Rinse the cells with PBS. The sample is now ready for subsequent staining procedures.

Troubleshooting

Issue	Possible Cause	Suggested Solution
High Background or Non-Specific Staining	Staining concentration is too high.	Decrease the concentration of LAS38096 in the working solution. Titrate the concentration to find the optimal balance between mitochondrial staining and background fluorescence.
Incomplete washing.	Ensure thorough washing after the staining incubation to remove unbound dye.	
Weak or No Signal	Staining concentration is too low.	Increase the concentration of LAS38096.
Incubation time is too short.	Increase the incubation time.	
Loss of mitochondrial membrane potential.	Use healthy, viable cells. Include a positive control with healthy cells.	
Cell Toxicity	Staining concentration is too high.	Use the lowest effective concentration of LAS38096.
Prolonged incubation.	Reduce the incubation time.	

Concluding Remarks

LAS38096 is a reliable and versatile fluorescent probe for the specific labeling of mitochondria in live and fixed cells. Its bright red fluorescence, high retention, and compatibility with standard fluorescence microscopy techniques make it an excellent choice for a wide range of applications in cell biology research and drug discovery. Proper optimization of staining conditions is recommended to achieve the best results for each specific cell type and experimental setup.

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